Azepane Ring Confers 2.5-Fold Superior IAP Inhibition Compared to Piperidine Analog
The azepane-containing compound exhibits significantly stronger inhibition of intestinal alkaline phosphatase (IAP) than its piperidine analog. The target compound 1-(4-methoxy-3-nitrobenzoyl)azepane achieves an IC50 of 540 nM, whereas the piperidine analog 1-(4-methoxy-3-nitrobenzoyl)piperidine shows an IC50 of 1360 nM [1]. This represents a 2.5-fold improvement in potency attributable to the larger, more flexible azepane ring.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 540 nM |
| Comparator Or Baseline | 1-(4-Methoxy-3-nitrobenzoyl)piperidine (IC50 = 1360 nM) |
| Quantified Difference | 2.5-fold lower IC50 (more potent) |
| Conditions | Inhibition of mouse duodenal-specific FLAG-tagged IAP expressed in African green monkey COS1 cells after 30 mins by chemiluminescence assay |
Why This Matters
This direct quantitative comparison demonstrates that the azepane ring is a critical structural determinant for IAP inhibition, providing a clear, data-driven rationale for selecting the azepane compound over the piperidine analog in assays targeting this enzyme.
- [1] BindingDB. BDBM50447413. Affinity data for 1-(4-Methoxy-3-nitrobenzoyl)azepane and 1-(4-Methoxy-3-nitrobenzoyl)piperidine against IAP. View Source
